molecular formula C8H8FN5O4 B12399120 1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12399120
M. Wt: 257.18 g/mol
InChI Key: MHZXNANHJNWVSO-HDLDFLEYSA-N
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Description

1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione is an organic compound belonging to the class of pyrimidones. Pyrimidones are compounds that contain a pyrimidine ring, which bears a ketone. This compound is notable for its unique structure, which includes an azido group, a fluorine atom, and a hydroxy group attached to an oxolane ring .

Preparation Methods

The synthesis of 1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable pyrimidine derivative.

    Azidation: Introduction of the azido group is achieved through nucleophilic substitution reactions using sodium azide.

    Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Hydroxylation: The hydroxy group is introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

    Cyclization: The final step involves cyclization to form the oxolane ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, potassium fluoride.

    Cycloaddition Reagents: Alkynes, copper(I) catalysts.

Major products formed from these reactions include ketones, amines, substituted pyrimidines, and triazoles.

Scientific Research Applications

1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione involves its interaction with nucleic acids. As a nucleoside analog, it can be incorporated into DNA or RNA, leading to chain termination or the inhibition of polymerase enzymes. The azido group can also participate in bioorthogonal reactions, allowing for the selective labeling of biomolecules .

Comparison with Similar Compounds

1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione can be compared with other nucleoside analogs, such as:

    Zidovudine (AZT): An antiviral drug used to treat HIV.

    Stavudine (d4T): Another antiviral drug used to treat HIV. It has a similar oxolane ring but different substituents.

    Didanosine (ddI): An antiviral drug with a similar mechanism of action but different structural features.

The uniqueness of this compound lies in its combination of an azido group, a fluorine atom, and a hydroxy group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8FN5O4

Molecular Weight

257.18 g/mol

IUPAC Name

1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C8H8FN5O4/c9-4-5(16)6(12-13-10)18-7(4)14-2-1-3(15)11-8(14)17/h1-2,4-7,16H,(H,11,15,17)/t4?,5-,6+,7-/m1/s1

InChI Key

MHZXNANHJNWVSO-HDLDFLEYSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)N=[N+]=[N-])O)F

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)N=[N+]=[N-])O)F

Origin of Product

United States

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